molecular formula C8H14O3 B12312691 3-(Propan-2-yl)oxolane-2-carboxylic acid, cis

3-(Propan-2-yl)oxolane-2-carboxylic acid, cis

Cat. No.: B12312691
M. Wt: 158.19 g/mol
InChI Key: LIQUGGZXCRCNHB-RNFRBKRXSA-N
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Description

3-(Propan-2-yl)oxolane-2-carboxylic acid, cis is a chemical compound with the molecular formula C8H14O3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxolane-2-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires the use of a catalyst to facilitate the formation of the oxolane ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific precursor and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)oxolane-2-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted oxolane derivatives.

Scientific Research Applications

3-(Propan-2-yl)oxolane-2-carboxylic acid, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxolane-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)oxolane-3-carboxylic acid
  • 3-(Propan-2-yloxy)oxolane-3-carboxylic acid
  • (2R,3R)-3-(Propan-2-yl)oxolane-2-carboxylic acid

Uniqueness

3-(Propan-2-yl)oxolane-2-carboxylic acid, cis is unique due to its specific stereochemistry and structural features

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(2R,3R)-3-propan-2-yloxolane-2-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-5(2)6-3-4-11-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1

InChI Key

LIQUGGZXCRCNHB-RNFRBKRXSA-N

Isomeric SMILES

CC(C)[C@H]1CCO[C@H]1C(=O)O

Canonical SMILES

CC(C)C1CCOC1C(=O)O

Origin of Product

United States

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